Epinastine Hydrobromide vs. Olopatadine: Comparative H1 Receptor Affinity and Muscarinic Receptor Selectivity
Epinastine exhibits a distinct receptor binding profile compared to olopatadine. While both are H1 antagonists, epinastine demonstrates less activity at the muscarinic M3 receptor, potentially reducing anticholinergic ocular surface effects [1]. Receptor binding studies show epinastine has an apparent Ki of 1.41-1.62 nM for the H1 receptor in guinea pig cerebellar and lung membranes [2].
| Evidence Dimension | Muscarinic M3 receptor activity |
|---|---|
| Target Compound Data | Lower activity at M3 receptor |
| Comparator Or Baseline | Olopatadine (higher M3 activity) |
| Quantified Difference | Less muscarinic inhibition |
| Conditions | In vitro receptor binding assays |
Why This Matters
Lower muscarinic receptor activity may correlate with reduced ocular surface dryness and better tolerability in long-term use, a critical consideration for chronic therapy selection.
- [1] Metadata: ALLERGIC conjunctivitis TREATMENT. In vitro comparative study of epinastine vs. olopatadine, ketotifen, azelastine. View Source
- [2] Cayman Chemical. Epinastine (hydrochloride) - Product Datasheet. Cat No. 18136. View Source
